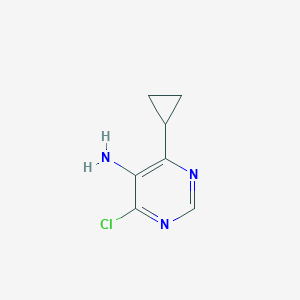

4-Chloro-6-cyclopropylpyrimidin-5-amine

Description

4-Chloro-6-cyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleotides and various pharmaceuticals .

Properties

IUPAC Name |

4-chloro-6-cyclopropylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-5(9)6(4-1-2-4)10-3-11-7/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEXSDJURODZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-6-cyclopropylpyrimidin-5-amine typically involves the reaction of cyclopropylamine with 4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-cyclopropylpyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-cyclopropylpyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-Chloro-6-cyclopropylpyrimidin-5-amine can be compared with other pyrimidine derivatives such as:

5-Aminopyrazoles: These compounds are also used in the synthesis of heterocyclic compounds and have similar biological activities.

4,6-Dichloropyrimidine: This is a precursor in the synthesis of this compound and shares some chemical properties.

Cyclopropylamines: These compounds are used in various synthetic applications and have similar structural features.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropyl group and a chlorine atom, which confer distinct chemical and biological properties.

Biological Activity

4-Chloro-6-cyclopropylpyrimidin-5-amine is a pyrimidine derivative with significant potential in various biological applications. This compound has garnered interest due to its structural features, which contribute to its interactions with biological targets, leading to diverse pharmacological effects. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H8ClN3

- Molecular Weight : 169.61 g/mol

- IUPAC Name : this compound

This compound exerts its biological effects primarily through its interaction with specific molecular targets such as enzymes and receptors. It has been proposed that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, it could affect cellular signaling pathways by modulating receptor activity, which is crucial for various physiological processes.

Biological Activities

The compound has been investigated for several biological activities:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antiviral Properties : Preliminary studies suggest that this compound could possess antiviral activity, although further research is needed to confirm its efficacy against specific viral strains.

- Anticancer Potential : Investigations into the anticancer properties of pyrimidine derivatives have shown promise, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 5-Aminopyrazoles | Antibacterial, anticancer | Contains amino group at position 5 |

| 4,6-Dichloropyrimidine | Precursor for various derivatives | Two chlorine substituents |

| Cyclopropylamines | Used in synthesis of diverse compounds | Contains cyclopropyl group |

Study on Antibacterial Activity

A study explored the antibacterial efficacy of pyrimidine derivatives, including this compound. The results indicated that compounds with similar structural motifs displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 4–16 μg/mL for various derivatives .

Structure–Activity Relationship (SAR)

Research into SAR has revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, introducing additional amino groups has been shown to improve solubility and potency against bacterial strains. This insight suggests that further structural modifications of this compound could lead to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.